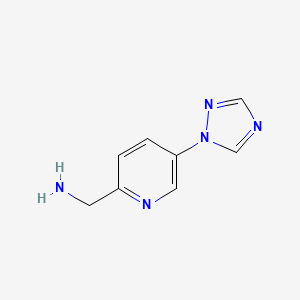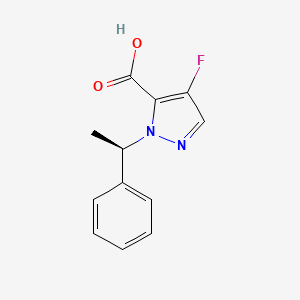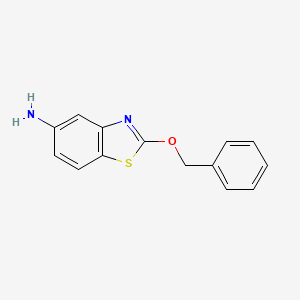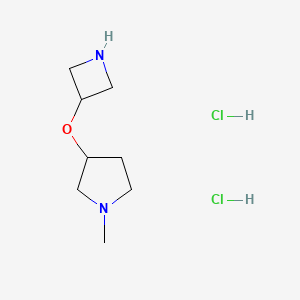
(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine: is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a methanamine group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment to Pyridine: The triazole ring is then fused to a pyridine ring through a nucleophilic substitution reaction.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated triazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an antimicrobial, antifungal, or anticancer agent, depending on its interaction with specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of agrochemicals or other specialty chemicals.
作用機序
The mechanism of action of (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The methanamine group can form hydrogen bonds, further stabilizing these interactions.
類似化合物との比較
Similar Compounds
- (1H-1,2,4-Triazol-1-yl)methanamine
- (5-(1H-1,2,4-Triazol-1-yl)benzylamine
- (5-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methanamine
Uniqueness
(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine is unique due to the specific positioning of the triazole and pyridine rings, which allows for distinct interactions with biological targets. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
特性
分子式 |
C8H9N5 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
[5-(1,2,4-triazol-1-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9N5/c9-3-7-1-2-8(4-11-7)13-6-10-5-12-13/h1-2,4-6H,3,9H2 |
InChIキー |
FDGATJHNEIOJGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1N2C=NC=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13322763.png)




![1-Oxaspiro[3.4]octan-3-amine](/img/structure/B13322788.png)
![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine](/img/structure/B13322797.png)

![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine](/img/structure/B13322802.png)
![2-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13322809.png)
![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine](/img/structure/B13322811.png)

![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322837.png)
